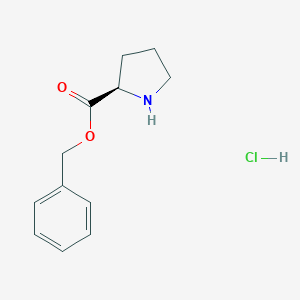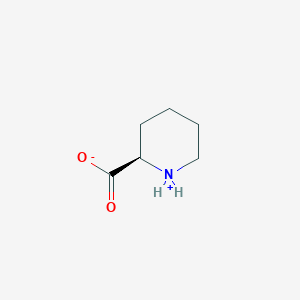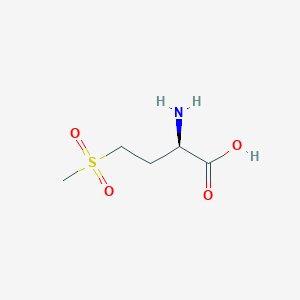
H-D-His(3-Me)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-His(3-Me)-OH: is a derivative of histidine, an essential amino acid. The compound features a methyl group at the third position of the imidazole ring, which can influence its chemical properties and biological activity. Histidine derivatives are often studied for their roles in enzyme catalysis, metal ion coordination, and as building blocks in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-His(3-Me)-OH typically involves the methylation of histidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired position.
Industrial Production Methods
Industrial production of histidine derivatives like This compound may involve large-scale chemical synthesis using automated reactors. The process includes steps such as purification through crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
H-D-His(3-Me)-OH: can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield imidazole N-oxide derivatives, while substitution reactions can produce various functionalized histidine derivatives.
Aplicaciones Científicas De Investigación
H-D-His(3-Me)-OH: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Studied for its role in enzyme catalysis and metal ion coordination.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of H-D-His(3-Me)-OH involves its interaction with biological molecules. The methyl group can influence the compound’s binding affinity to enzymes and receptors. The imidazole ring can coordinate with metal ions, playing a crucial role in enzymatic reactions.
Comparación Con Compuestos Similares
H-D-His(3-Me)-OH: can be compared with other histidine derivatives such as:
Histidine: The parent compound without the methyl group.
N-Methylhistidine: Methylation at the nitrogen atom of the imidazole ring.
Carnosine: A dipeptide containing histidine and beta-alanine.
The uniqueness of This compound lies in its specific methylation pattern, which can affect its chemical and biological properties differently compared to other histidine derivatives.
Propiedades
IUPAC Name |
(2R)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHILDINMRGULE-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426928 |
Source


|
| Record name | 3-Methyl-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163750-76-3 |
Source


|
| Record name | 3-Methyl-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














